

An In-depth Technical Guide to 3,3-Diethyl-2-methylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diethyl-2-methylheptane

Cat. No.: B15453870

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of the highly branched alkane, **3,3-Diethyl-2-methylheptane** (C₁₂H₂₆). While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates its likely characteristics based on the well-established principles of organic chemistry and data from analogous branched alkanes. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may consider utilizing such lipophilic scaffolds.

Introduction

3,3-Diethyl-2-methylheptane is a saturated hydrocarbon belonging to the class of highly branched alkanes. Its molecular structure, characterized by a quaternary carbon and significant branching, imparts distinct physicochemical properties compared to its linear isomer, n-dodecane. Such branched structures are of interest in various fields, including materials science and as components of fuels. In the context of drug discovery and development, highly lipophilic fragments can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide will delve into the known and predicted attributes of **3,3-Diethyl-2-methylheptane**.

Chemical and Physical Properties

The properties of **3,3-Diethyl-2-methylheptane** are primarily dictated by its molecular structure and the nature of its nonpolar C-C and C-H bonds. The following table summarizes its key computed and estimated physicochemical properties.

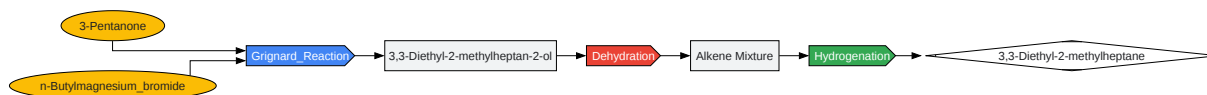
Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
IUPAC Name	3,3-Diethyl-2-methylheptane	PubChem[1]
CAS Number	62198-90-7	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
Boiling Point (estimated)	203 °C	ChemicalBook[2]
Melting Point (estimated)	-50.8 °C	ChemicalBook[2]
Density (estimated)	0.787 g/cm ³	ChemicalBook[2]
Refractive Index (estimated)	1.4384	ChemicalBook[2]
Solubility	Insoluble in water; Soluble in nonpolar organic solvents.	Chemistry LibreTexts[3]

Synthesis and Spectroscopic Characterization

The synthesis of highly branched alkanes like **3,3-Diethyl-2-methylheptane** can be challenging. General strategies often involve the construction of a sterically hindered carbon skeleton followed by the removal of functional groups.

General Synthetic Approach

A plausible synthetic route could involve a Grignard reaction to create the tertiary alcohol intermediate, followed by dehydration and hydrogenation.



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A plausible synthetic pathway for **3,3-Diethyl-2-methylheptane**.

Experimental Protocol: Synthesis of a Highly Branched Alkane (General Procedure)

This protocol outlines a general method for synthesizing a highly branched alkane, adaptable for **3,3-Diethyl-2-methylheptane**.

- Grignard Reaction:
 - To a solution of n-butyilmagnesium bromide in anhydrous diethyl ether, slowly add an equimolar amount of 3-pentanone at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
- Dehydration:
 - Dissolve the crude tertiary alcohol in a suitable solvent such as toluene.
 - Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
 - Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed.

- Monitor the reaction by thin-layer chromatography until the starting material is consumed.
- Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
- Hydrogenation:
 - Dissolve the resulting alkene mixture in ethanol.
 - Add a catalytic amount of palladium on carbon (10% w/w).
 - Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
 - Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
 - Purify by fractional distillation or column chromatography.

Spectroscopic Characterization

While experimental spectra for **3,3-Diethyl-2-methylheptane** are not readily available, its expected spectroscopic features can be predicted based on the analysis of similar branched alkanes.

3.3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of **3,3-Diethyl-2-methylheptane** is expected to be complex due to significant signal overlap in the upfield region (typically 0.8-1.5 ppm). Protons on methyl groups will likely appear as triplets or doublets, while methylene and methine protons will exhibit more complex multiplets.

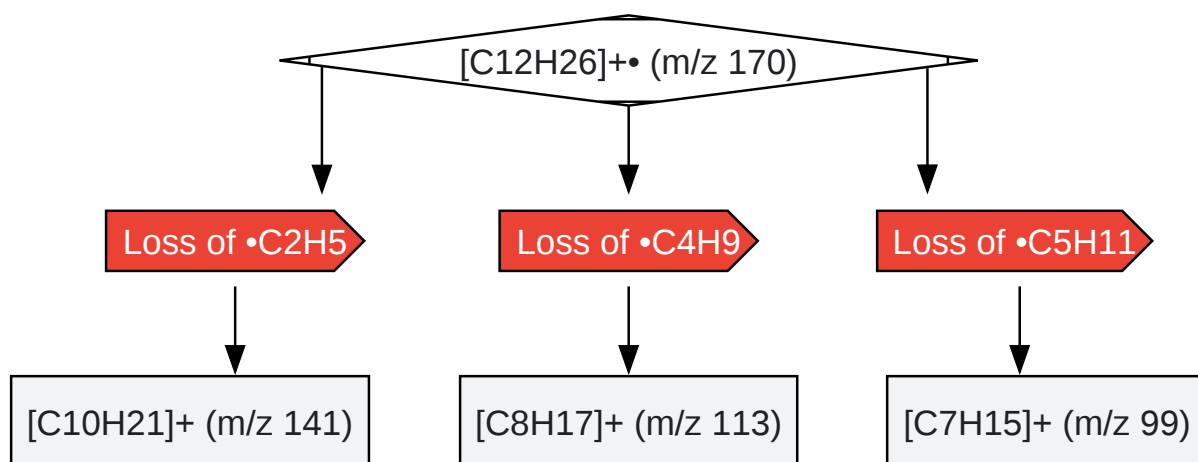
3.3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide more distinct signals. Key expected chemical shifts are outlined in the table below.

Carbon Atom	Environment	Expected Chemical Shift (ppm)
C1	Primary (CH ₃)	10-15
C2	Tertiary (CH)	30-40
C3	Quaternary (C)	35-45
C4, C6	Secondary (CH ₂)	20-30
C5, C7	Primary (CH ₃)	10-15
Ethyl CH ₂	Secondary (CH ₂)	25-35
Ethyl CH ₃	Primary (CH ₃)	5-15

3.3.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of branched alkanes typically results in extensive fragmentation. The molecular ion peak (M⁺) for **3,3-Diethyl-2-methylheptane** at m/z 170 would likely be of very low abundance or absent.^{[4][5]} Fragmentation is expected to occur preferentially at the points of branching to form more stable carbocations.^{[6][7]}



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Predicted major fragmentation pathways for **3,3-Diethyl-2-methylheptane**.

Role in Drug Development and Research

While there are no direct applications of **3,3-Diethyl-2-methylheptane** in drug development, its structural motifs are relevant. Highly branched, lipophilic moieties can be incorporated into drug candidates to modulate their physicochemical properties.

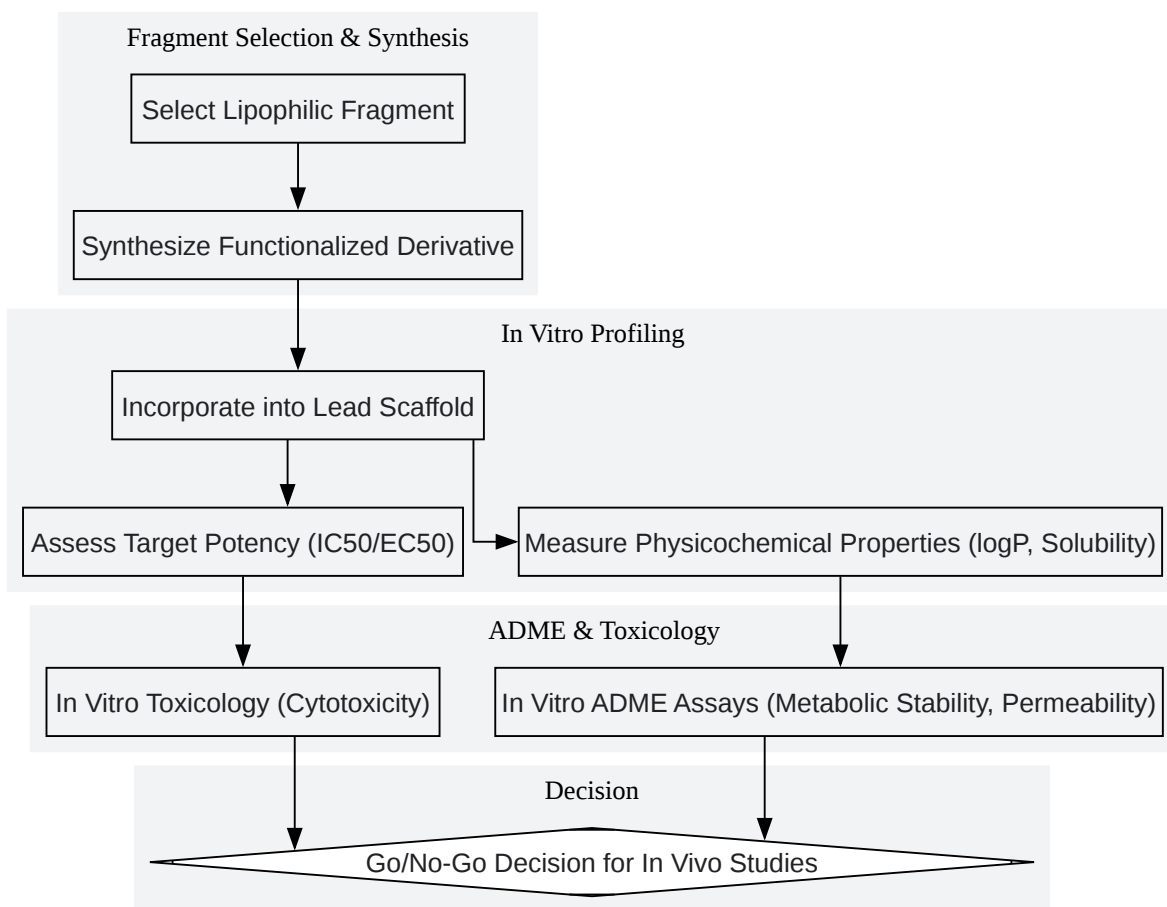
Physicochemical Properties Modulation

The incorporation of a bulky, non-polar group like the 3,3-diethyl-2-methylheptyl moiety can:

- **Increase Lipophilicity:** This can enhance membrane permeability and oral absorption.
- **Influence Metabolism:** The steric hindrance around the quaternary center may block metabolic attack at that position, potentially increasing the compound's half-life.
- **Impact Binding Affinity:** The shape and size of the group can influence how a molecule fits into a binding pocket of a biological target.

Workflow for Assessing Lipophilic Fragments in Drug Discovery

The following diagram illustrates a general workflow for evaluating a lipophilic fragment, such as a derivative of **3,3-diethyl-2-methylheptane**, in a drug discovery program.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,3-Diethyl-2-methylheptane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15453870#iupac-name-3-3-diethyl-2-methylheptane]

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